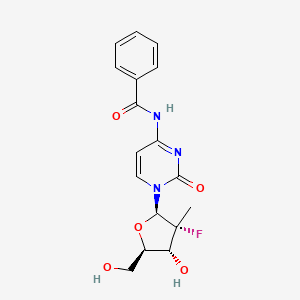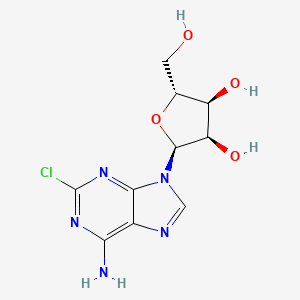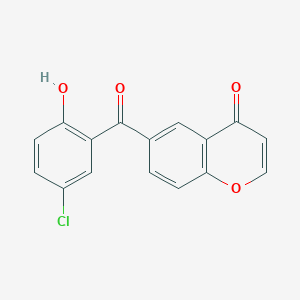![molecular formula C16H13NO5 B11830743 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione CAS No. 73590-03-1](/img/structure/B11830743.png)
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.278 g/mol . This compound is known for its unique structure, which includes a benzo[g]isoquinoline core with hydroxy, methoxy, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One documented synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable precursor, such as scorpinone (CAS number 77794-86-6).
Reaction Conditions: The precursor undergoes a series of reactions, including methylation and hydroxylation, under controlled conditions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, including batch reactors and continuous flow systems, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone analogs.
Scientific Research Applications
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Scorpinone (CAS number 77794-86-6): A precursor in the synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione.
5,8-Isoquinolinedione (CAS number 24011-03-8): Another isoquinoline derivative with similar structural features.
8-O-Methyl-bostrycoidin: A related compound with methoxy and hydroxy substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzo[g]isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
73590-03-1 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO5/c1-7-4-8-9(6-17-7)15(19)12-10(21-2)5-11(22-3)16(20)13(12)14(8)18/h4-6,20H,1-3H3 |
InChI Key |
IVBXHDBKVLRPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


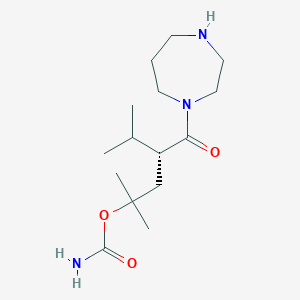
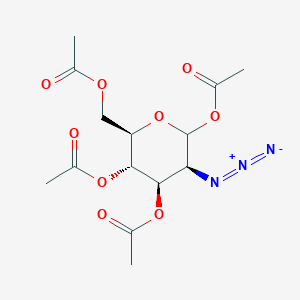
![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
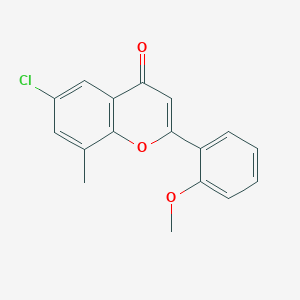
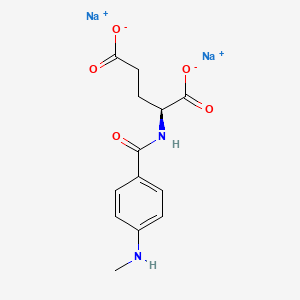
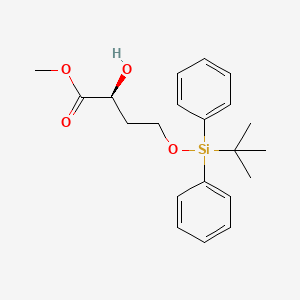
![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)

![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
